molecular formula C17H11NO4S B2900952 (E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1262430-85-2

(E)-3-(5-(3-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2900952
CAS No.: 1262430-85-2
M. Wt: 325.34
InChI Key: VXQNUODVJAODDT-SOFGYWHQSA-N
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Description

(E)-3-(5-(3-Nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a nitro-substituted phenyl group attached to a furan ring and a thiophene moiety at the enone termini. Chalcones, α,β-unsaturated ketones, are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and optoelectronic applications . This compound’s distinct substituents—a nitro group (electron-withdrawing) and heterocyclic thiophene/furan rings—impart unique electronic and steric properties, making it a candidate for comparative analysis with structurally analogous derivatives.

Properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S/c19-15(17-5-2-10-23-17)8-6-14-7-9-16(22-14)12-3-1-4-13(11-12)18(20)21/h1-11H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNUODVJAODDT-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1 , focusing on substituent variations and their implications:

Compound Name R₁ (Aryl) R₂ (Heterocycle) Key Properties/Activities Reference ID
(E)-3-(5-(3-Nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (Target) 3-Nitrophenyl-furan Thiophen-2-yl Not explicitly reported (inferred) -
3-(Furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl Furan-2-yl CAS: 132434-55-0; Formula: C₁₃H₉NO₄
(E)-1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one 4-Chlorophenyl-furan 1-Methylpyrrole Antifungal (Candida krusei)
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 2-Hydroxyphenyl Thiophen-2-yl Antibacterial (E. coli, S. aureus)
(E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one 4-Bromophenyl Thiophen-2-yl Structural/electronic studies

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic influence : Thiophene-based chalcones (e.g., entries 4–5 in Table 1) exhibit stronger π-conjugation than furan derivatives, which may improve optoelectronic properties . However, furan-containing compounds (e.g., entry 2) are more synthetically accessible .
Physicochemical Properties
  • Melting points: Nitro-substituted chalcones generally exhibit higher melting points (e.g., 242–244°C for 6f in ) compared to non-polar analogues. Thiophene derivatives (e.g., 235–237°C for 6g) show moderate thermal stability .
  • Spectroscopic data: The target compound’s IR and NMR spectra would feature peaks for ν(C=O) ~1650 cm⁻¹ (enone), aromatic C-H stretches, and nitro group vibrations (~1520 cm⁻¹), aligning with analogues in and .
Computational and Structural Studies
  • π-Conjugation : Thiophene derivatives (e.g., entry 5) exhibit extended conjugation in UV-Vis spectra (λmax ~350–400 nm), beneficial for optoelectronic applications .
  • Crystallography: SHELX refinement () confirms planar enone systems in similar chalcones, with dihedral angles <10° between aryl and heterocyclic rings .

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